Ethanimidic acid, N-phenyl-, methyl ester
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Overview
Description
Ethanimidic acid, N-phenyl-, methyl ester is an organic compound with the molecular formula C9H11NO. It is characterized by the presence of an ester functional group and a phenyl group attached to the nitrogen atom. This compound is of interest in various fields of chemistry due to its unique structure and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethanimidic acid, N-phenyl-, methyl ester can be synthesized through several methods. One common approach involves the reaction of ethanimidic acid with N-phenylamine in the presence of a methylating agent. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The reaction is carried out at room temperature and monitored using thin-layer chromatography to ensure completion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The process includes the use of high-purity reactants and controlled reaction conditions to ensure the desired product is obtained with minimal impurities .
Chemical Reactions Analysis
Types of Reactions
Ethanimidic acid, N-phenyl-, methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of primary amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Hydroxide ions, alkoxide ions, aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Alcohols, amines.
Scientific Research Applications
Ethanimidic acid, N-phenyl-, methyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Mechanism of Action
The mechanism of action of ethanimidic acid, N-phenyl-, methyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis in the presence of water or enzymes, leading to the formation of ethanimidic acid and methanol. The phenyl group attached to the nitrogen atom can participate in π-π interactions with aromatic residues in proteins, influencing their function and activity .
Comparison with Similar Compounds
Similar Compounds
Ethanimidic acid, N-methyl-, methyl ester: Similar structure but with a methyl group instead of a phenyl group.
Ethanimidic acid, N-acetyl-, methyl ester: Contains an acetyl group instead of a phenyl group
Uniqueness
Ethanimidic acid, N-phenyl-, methyl ester is unique due to the presence of the phenyl group, which imparts distinct chemical and physical properties. The phenyl group enhances the compound’s stability and reactivity, making it suitable for various applications in research and industry .
Properties
CAS No. |
24433-81-6 |
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Molecular Formula |
C9H11NO |
Molecular Weight |
149.19 g/mol |
IUPAC Name |
methyl N-phenylethanimidate |
InChI |
InChI=1S/C9H11NO/c1-8(11-2)10-9-6-4-3-5-7-9/h3-7H,1-2H3 |
InChI Key |
NXOVMTOMPVKBFG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NC1=CC=CC=C1)OC |
Origin of Product |
United States |
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